molecular formula C16H16N2O3S B1672324 Febuxostat CAS No. 144060-53-7

Febuxostat

Número de catálogo: B1672324
Número CAS: 144060-53-7
Peso molecular: 316.4 g/mol
Clave InChI: BQSJTQLCZDPROO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Febuxostat es un inhibidor no púrico y selectivo de la xantina oxidasa utilizado principalmente para el tratamiento a largo plazo de la gota y la hiperuricemia. Se comercializa bajo varios nombres comerciales, incluidos Uloric y Adenuric. This compound actúa reduciendo la producción de ácido úrico en el cuerpo, lo que ayuda a prevenir los brotes de gota y a controlar la hiperuricemia crónica .

Aplicaciones Científicas De Investigación

Febuxostat tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Mecanismo De Acción

Febuxostat ejerce sus efectos inhibiendo selectivamente la xantina oxidasa, una enzima responsable de la síntesis de ácido úrico. Al unirse fuertemente al sitio activo de la xantina oxidasa, this compound reduce la producción de ácido úrico, disminuyendo así los niveles de ácido úrico en suero. Este mecanismo ayuda a prevenir la formación de cristales de ácido úrico en las articulaciones y los tejidos, reduciendo la inflamación y el dolor asociados con la gota .

Análisis Bioquímico

Biochemical Properties

Febuxostat plays a crucial role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, this compound reduces the production of uric acid in the body . This compound interacts with the molybdenum pterin center, which is the active site of xanthine oxidase, blocking its activity non-competitively . This interaction is highly selective, meaning this compound does not significantly affect other enzymes involved in purine and pyrimidine metabolism .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It influences cell function by reducing intracellular uric acid concentrations, which can affect cell signaling pathways and gene expression . This compound has been shown to increase the mRNA expression of GLUT9 and reduce the expression of MRP4, which are uric acid transporters . This modulation of transporter expression can impact cellular metabolism and the overall homeostasis of uric acid within cells.

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of xanthine oxidase. This compound binds to the molybdenum pterin center of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition is non-competitive, meaning this compound does not compete with the natural substrates of the enzyme for binding . By reducing the activity of xanthine oxidase, this compound effectively lowers serum uric acid levels and prevents the formation of uric acid crystals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. Short-term studies have demonstrated its ability to rapidly decrease serum uric acid levels . Long-term studies have shown that this compound maintains its efficacy in lowering uric acid levels over extended periods . The stability of this compound in laboratory conditions is well-documented, with minimal degradation observed over time . Long-term effects on cellular function include sustained reduction in uric acid levels and prevention of gout attacks .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. In a study involving Sprague Dawley rats, this compound was found to significantly reduce body weight, blood pressure, blood glucose, and uric acid levels at various dosages . Higher doses of this compound were associated with greater reductions in these parameters, indicating a dose-dependent effect . At very high doses, this compound may cause adverse effects such as liver toxicity and gastrointestinal disturbances .

Metabolic Pathways

This compound is metabolized in the liver by both conjugation and oxidation pathways. The primary enzymes involved in its metabolism are UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes . UGT enzymes mediate the conjugation of this compound, producing acyl-glucuronide metabolites, while CYP enzymes are responsible for its oxidation . The metabolites of this compound are further processed and excreted via the kidneys and feces .

Transport and Distribution

This compound is transported and distributed within cells and tissues with high efficiency. It has an oral availability of approximately 85% and is extensively bound to plasma proteins, primarily albumin . The apparent steady-state volume of distribution of this compound ranges from 29 to 75 liters, indicating a low to medium volume of distribution . This distribution profile ensures that this compound reaches its target sites effectively and maintains therapeutic levels in the body.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase. This compound does not require specific targeting signals or post-translational modifications to reach its site of action . Its activity is confined to the inhibition of xanthine oxidase within the cytoplasm, leading to a reduction in uric acid production and prevention of gout attacks .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de febuxostat implica múltiples pasos, comenzando con la reacción de 2-hidroxi-5-cianobenzaldehído con hidrosulfuro de sodio para formar 3-aldehído-4-hidroxibenzotioamida. Este intermedio se hace reaccionar entonces con 2-haloacetil acetato de etilo para producir 2-(3-aldehído-4-hidroxiciclohexil fenil)-4-metil-5-etoxi tiazolcarboxilato. Las reacciones subsiguientes con hidroxilamina e isobuteno halogenado, seguidas de hidrólisis, producen this compound .

Métodos de producción industrial

Los métodos de producción industrial de this compound se centran en optimizar el rendimiento y minimizar los subproductos. Un método mejorado consiste en utilizar tioacetamida y p-cianofenol como materiales de partida, haciéndolos reaccionar en una solución acuosa ácida para obtener 4-hidroxi tiobenzamida. Este compuesto se hace reaccionar entonces con 2-cloroacetoacetato de etilo y metenamina en presencia de ácido polifosfórico y ácido metanosulfónico para producir this compound .

Análisis De Reacciones Químicas

Tipos de reacciones

Febuxostat experimenta varias reacciones químicas, entre ellas:

    Oxidación: this compound puede oxidarse para formar diferentes metabolitos.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

    Sustitución: Las reacciones de sustitución pueden producirse en diferentes posiciones de la molécula de this compound.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran a this compound incluyen hidrosulfuro de sodio, hidroxilamina e isobuteno halogenado. Las condiciones de reacción suelen implicar ambientes ácidos o básicos, con temperaturas y disolventes específicos para optimizar las reacciones .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen varios intermedios y metabolitos, como 3-aldehído-4-hidroxibenzotioamida y 2-(3-aldehído-4-hidroxiciclohexil fenil)-4-metil-5-etoxi tiazolcarboxilato .

Comparación Con Compuestos Similares

Compuestos similares

    Alopurinol: Otro inhibidor de la xantina oxidasa utilizado para tratar la gota y la hiperuricemia. .

    Benzbromarona: Un agente uricosúrico que aumenta la excreción de ácido úrico en la orina. .

Singularidad de Febuxostat

This compound es único por su estructura no púrica y su inhibición selectiva de la xantina oxidasa. Ofrece una alternativa para los pacientes que no pueden tolerar la alopurinol y ha demostrado una mejor eficacia en la reducción de los niveles de ácido úrico en suero en comparación con la alopurinol . Además, la mínima hepatotoxicidad de this compound y sus posibles efectos nefoprotectores lo convierten en una opción valiosa para los pacientes con problemas hepáticos y renales .

Propiedades

IUPAC Name

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSJTQLCZDPROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048650
Record name Febuxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Febuxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Gout is a form of acute arthritis that is characterized by the accumulation of crystals of monosodium urate and urate crystals in or around a joint, leading to inflammation and persistent urate crystal deposition in bones, joints, tissues, and other organs that may exacerbate over time. Hyperuricemia is closely related to gout, whereby it may exist for many years before the first clinical attack of gout; thus, aberrated serum uric acid levels and hyperuricemia are believed to be the biochemical aberration involved in the pathogenesis of gout. Xanthine oxidoreductase (XOR) can act as a xanthine oxidase or xanthine dehydrogenase. In humans, it is a critical enzyme for uric acid production as it catalyzes the oxidation reaction steps from hypoxanthine to xanthine and from xanthine to uric acid in the pathway of purine metabolism. Febuxostat potently inhibits XOR, blocking both its oxidase and dehydrogenase activities. With high affinity, febuxostat binds to XOR in a molecular channel leading to the molybdenum-pterin active site, where [allopurinol] demonstrates relatively weak competitive inhibition. XOR is mainly found in the dehydrogenase form under normal physiological conditions; however, in inflammatory conditions, XOR can be converted into the xanthine oxidase form, which catalyzes reactions that produce reactive oxygen species (ROS), such as peroxynitrite. ROS contribute to vascular inflammation and alterations in vascular function. As febuxostat can inhibit both forms of XOR, it can inhibit ROS formation, oxidative stress, and inflammation. In a rat model, febuxostat suppressed renal ischemia-reperfusion injury by attenuating oxidative stress.
Record name Febuxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

144060-53-7
Record name Febuxostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144060-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Febuxostat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Febuxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Febuxostat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Febuxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEBUXOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101V0R1N2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

238-239°
Record name Febuxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (50.0 g), acetone (500 mL), water (200 mL), and sodium hydroxide (6.96 g) were placed into a round bottom flask and heated to reflux. The mixture was maintained under reflux until reaction completion. After the reaction was completed, the mass was cooled to about 25° C., water (500 mL) and ethyl acetate (500 mL) were added, and the pH was adjusted to about 1 to 2 with hydrochloric acid (10.3 mL). The organic layer was separated and the aqueous layer was extracted into ethyl acetate (250 mL). The ethyl acetate layer was washed with water (300 mL). The ethyl acetate layer was distilled completely under vacuum below 60° C. The residue was dried at about 60° C. under vacuum to a constant weight to yield 1.0 g of the title compound. Purity by HPLC: 98.9%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (3.0 g), acetone (30 mL), and 1 N sodium hydroxide solution (12 mL) were placed into a round bottom flask and heated to reflux. The mixture was maintained under reflux until reaction completion. After the reaction was completed, the mass was cooled to about 25° C. and the pH was adjusted to about 1 to 2 with hydrochloric acid (1.5 mL). The mass was extracted into ethyl acetate (40 mL). The ethyl acetate layer was washed with water (30 mL). The ethyl acetate layer was distilled completely under vacuum below 60° C. Acetone (30 mL) was added to the residue and the mixture was heated to reflux and maintained for about 30 minutes. The mass was then cooled to about 25° C., maintained for about 60 minutes, filtered under vacuum and the solid was washed with acetone (3 mL). The wet solid was dried at about 60° C. to a constant weight to yield 1.0 g of the title compound. Purity by HPLC: 99.5%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (8.0 Kg), acetone (80 L), lithium hydroxide monohydrate (1.2 Kg), and water (12 L) were mixed and heated to reflux. The mixture was maintained under reflux until reaction completion. After the reaction was complete, the mass was cooled to about 25° C., ethyl acetate (120 L) was added, and pH was adjusted to about 1 to 2 with hydrochloric acid (3.2 L). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (80 L). The combined organic material was washed with water (3×80 L), and treated with activated carbon at about 50° C. The combined organic material was filtered, and the filtrate was evaporated completely under vacuum below 45° C. Acetonitrile (16 L) was added to the residue and the solvent was distilled. Acetonitrile (80 L) was added to the residue and the mixture was heated to about 65° C. and maintained for about 1 hour. The mass was cooled to about 30° C. and maintained for about 1 hour. The formed solid was filtered and washed with acetonitrile (32 L). The wet solid was dried at about 60° C. to a constant weight to yield 5.2 Kg of the title compound. Purity by HPLC: 99.9%.
Quantity
8 kg
Type
reactant
Reaction Step One
Quantity
80 L
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.2 kg
Type
reactant
Reaction Step One
Name
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
3.2 L
Type
reactant
Reaction Step Two
Quantity
120 L
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Aqueous barium hydroxide octahydrate solution (prepared by dissolving 55 g, 0.174 mol of barium hydroxide octahydrate in 350 mL water) was added to a solution of ethyl-2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazole carboxylate (100 g, 0.29 mol) in tetrahydrofuran (1000 mL) and denatured spirit (300 mL). The reaction mixture was stirred at a temperature of about 60° C. for about 90 minutes to about 120 minutes. After completion of reaction, the mixture was cooled to a temperature of about 45° C. and diluted with ethyl acetate and water. The pH of the reaction mixture was adjusted to 0.5-0.8 with 6N HCl at about 35° C. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was treated with activated carbon (10 g) and filtered through hyflobed. The hyflobed was washed with ethyl acetate. The combined filtrate was concentrated at a temperature of about 45° C. under reduced pressure. The residue thus obtained was dissolved in a mixture of dichloromethane (400 mL) and methanol (1000 mL) and the solution was cooled to about 0° C., stirred for about 1 hour. The solid thus obtained was filtered, washed with a precooled mixture of methanol and methylene chloride, dried under reduced pressure to give febuxostat. (Yield: 81 g, 88%)
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Febuxostat
Reactant of Route 2
Reactant of Route 2
Febuxostat
Reactant of Route 3
Febuxostat
Reactant of Route 4
Reactant of Route 4
Febuxostat
Reactant of Route 5
Reactant of Route 5
Febuxostat
Reactant of Route 6
Reactant of Route 6
Febuxostat
Customer
Q & A

Q1: What is the primary mechanism of action of febuxostat?

A1: this compound is a non-purine selective inhibitor of xanthine oxidase (XO). [, , , , , , ] It acts by blocking the action of XO, an enzyme involved in the metabolic breakdown of purines (hypoxanthine and xanthine) to uric acid. [, , ] By inhibiting XO, this compound reduces the production of uric acid in the body. [, ]

Q2: What are the downstream effects of inhibiting xanthine oxidase by this compound?

A2: Inhibition of XO by this compound leads to a decrease in serum uric acid levels. [, , , , , , ] This reduction in uric acid can help prevent the formation of urate crystals in joints and tissues, which are the primary cause of painful gout flares. [, , , ]

Q3: Are there other proposed mechanisms by which this compound may exert beneficial effects?

A3: Research suggests this compound may also exert renoprotective effects by alleviating oxidative stress and inflammation in the kidneys, potentially through its inhibition of XO and xanthine dehydrogenase (XDH) activities. [, ] Further studies are needed to fully elucidate these potential mechanisms.

Q4: Is there any spectroscopic data available on this compound?

A4: While the provided articles don't go into extensive detail about spectroscopic data, this compound's structure has been elucidated using various spectroscopic techniques such as NMR and mass spectrometry. This data is typically found in publications related to its synthesis and characterization.

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A7: this compound is primarily metabolized in the liver. [, ] While mild to moderate renal impairment does not significantly affect its metabolism, severe renal impairment may influence its pharmacokinetic parameters. [, ] Further research is needed to fully understand the impact of severe renal dysfunction on this compound's efficacy and safety. The provided articles don't offer comprehensive information about its absorption and distribution.

Q6: How does the pharmacokinetic profile of this compound relate to its once-daily dosing regimen?

A6: While not explicitly stated in the articles, this compound's once-daily dosing suggests it possesses a relatively long half-life, allowing for sustained therapeutic concentrations within the body.

Q7: Has this compound demonstrated efficacy in lowering serum uric acid in clinical trials?

A10: Yes, clinical trials have consistently shown that this compound effectively lowers serum uric acid levels in individuals with gout. [, , , , , , ] Several studies indicate that this compound, at doses of 80 mg and 120 mg, may be more effective than allopurinol (at commonly used fixed doses) in reducing serum uric acid levels. [, , ]

Q8: Are there any studies investigating the long-term effects of this compound on cardiovascular outcomes in patients with gout?

A11: Yes, the Cardiovascular Safety of this compound and Allopurinol in Patients With Gout and Cardiovascular Morbidities (CARES) trial investigated this aspect. [, ] While the CARES trial didn't find a significant difference in the primary composite endpoint of cardiovascular events between allopurinol and this compound, it did observe a significantly increased risk of cardiovascular and all-cause mortality with this compound. []

Q9: Have real-world studies examined the effectiveness of switching from allopurinol to this compound?

A12: Yes, a retrospective study using a health plan database evaluated the real-world effectiveness of switching from allopurinol to this compound. [] The study found that patients who switched to this compound were more likely to achieve target serum uric acid levels compared to those who continued on stable doses of allopurinol. []

Q10: What are the main alternatives to this compound for managing hyperuricemia in gout?

A13: Allopurinol is generally considered the first-line treatment for hyperuricemia in gout. [, , , , , ] Other treatment options include uricosuric agents (e.g., probenecid) and, in some cases, a combination of XO inhibitors and uricosuric agents. []

Q11: How does this compound compare to allopurinol in terms of efficacy and safety?

A14: While this compound has been shown to be more effective than allopurinol at lowering serum uric acid in some studies, [, , ] the CARES trial raised concerns about its cardiovascular safety profile, particularly for long-term use. [] Allopurinol remains the first-line treatment option for most patients with gout, while this compound is typically considered when allopurinol is not tolerated or contraindicated. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.